7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde is a complex organic compound belonging to the naphthalene family. This compound is characterized by the presence of a benzyloxy group at the 7th position, a bromine atom at the 2nd position, a methoxy group at the 6th position, and an aldehyde group at the 1st position of the naphthalene ring. Its molecular formula is , and it has a molecular weight of approximately 371.23 g/mol. This compound has garnered interest due to its potential applications in organic synthesis, particularly in pharmaceutical research and development.
The compound can be synthesized through various organic reactions, primarily involving bromination and nucleophilic substitution methods. Its classification falls under organic chemistry, specifically within the category of aromatic compounds due to the presence of the naphthalene ring structure.
The synthesis of 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency.
The molecular structure of 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde exhibits distinct functional groups that influence its chemical behavior:
Property | Value |
---|---|
CAS Number | 653579-68-1 |
Molecular Formula | |
Molecular Weight | 371.23 g/mol |
IUPAC Name | 2-bromo-6-methoxy-7-phenylmethoxynaphthalene-1-carbaldehyde |
Canonical SMILES | COC1=C(C=C2C(=C1)C=CC(=C2C=O)Br)OCC3=CC=CC=C3 |
7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde can undergo several significant chemical reactions:
The mechanism of action for 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde involves interactions with specific molecular targets:
The physical properties of this compound include:
Chemical properties include:
Relevant data indicates that this compound may exhibit unique reactivity patterns compared to similar compounds due to its specific functional groups.
7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde has potential applications in various scientific fields:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8